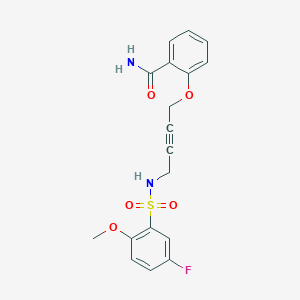

Ethyl 4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

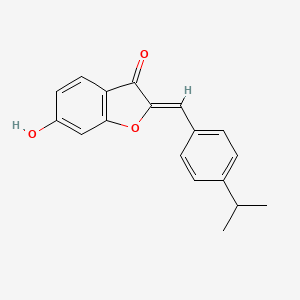

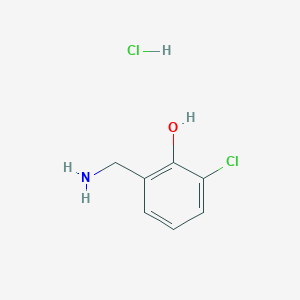

The compound “Ethyl 4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethoxy)-2-phenylquinoline-6-carboxylate” is a complex organic molecule. It contains several functional groups and structural features, including an ethyl ester group, a quinoline ring, a chloro-substituted methylphenyl group, and an amino group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the quinoline ring might be formed through a Skraup or Doebner-Miller synthesis, while the ethyl ester could be introduced through a Fischer esterification or a Steglich esterification .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The quinoline ring system is aromatic and planar, which could contribute to the compound’s stability and possibly its reactivity .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the ester group could undergo hydrolysis, transesterification, or reduction. The amino group could participate in reactions like acylation or alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors like its overall size, the presence of polar functional groups, and the degree of conjugation within the molecule could influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Antimicrobial Applications

Quinoline derivatives have been synthesized and characterized for their potential antimicrobial properties. For instance, Desai, Shihora, and Moradia (2007) explored the synthesis and characterization of new quinazolines, a class closely related to quinolines, as potential antimicrobial agents. Their research highlighted the chemical synthesis routes and the antibacterial and antifungal activities of these compounds against various pathogens, including Escherichia coli and Staphylococcus aureus Desai, Shihora, & Moradia, 2007.

Synthetic Applications

The versatility of quinoline derivatives in synthetic chemistry is well-documented. Li, Dong, Tang, Zou, and Jiang (2020) reported an unexpected synthesis of ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate, demonstrating the compound's utility as a building block in organic synthesis. Their work emphasizes the compound's application in various synthetic pathways, including ether synthesis and ester hydrolysis, to yield a range of functionalized quinoline derivatives Li et al., 2020.

Chemical Properties and Reactivity

The chemical reactivity and properties of quinoline derivatives are subjects of ongoing research. Gao, Liu, Jiang, and Li (2011) investigated the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, showcasing the compound's reactivity under various conditions. Their work contributes to understanding the chemical behavior of quinoline derivatives in synthetic organic chemistry Gao et al., 2011.

Potential Antibacterial Agents

The exploration of quinoline derivatives as potential antibacterial agents is a significant area of research. Balaji, Rajesh, Ali, and Vijayakumar (2013) synthesized 2-chloroquinolin-4-pyrimidine carboxylate derivatives using ultrasound-promoted reactions. Their study assessed the antibacterial efficacy of these compounds against both Gram-positive and Gram-negative bacteria, highlighting the potential of quinoline derivatives in developing new antibacterial agents Balaji et al., 2013.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

ethyl 4-[2-(5-chloro-2-methylanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23ClN2O4/c1-3-33-27(32)19-10-12-22-21(13-19)25(15-24(29-22)18-7-5-4-6-8-18)34-16-26(31)30-23-14-20(28)11-9-17(23)2/h4-15H,3,16H2,1-2H3,(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVIEOMYSHNDIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=C(C=CC(=C3)Cl)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2618457.png)

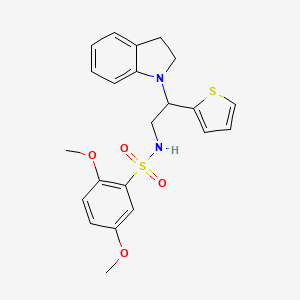

![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2618460.png)

![N-(3-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2618461.png)

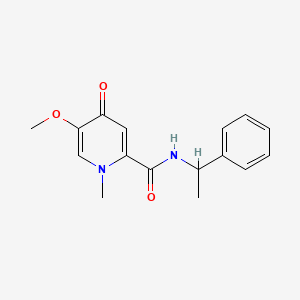

![2-[1-(2-chloropyridin-4-yl)-N-methylformamido]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2618465.png)